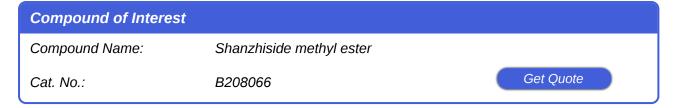


Shanzhiside Methyl Ester (CAS: 64421-28-9): A Technical Guide for Researchers

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An In-depth Examination of the Iridoid Glycoside for Neuropathic Pain and Neuroinflammation Research

Shanzhiside methyl ester, an iridoid glycoside primarily isolated from Lamiophlomis rotata, is a bioactive compound of significant interest in the fields of neuropharmacology and drug development.[1] Identified as a small molecule agonist of the glucagon-like peptide-1 (GLP-1) receptor, it has demonstrated notable potential in the amelioration of neuropathic pain.[1][2][3] [4] This technical guide provides a comprehensive overview of its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its study.

Core Compound Specifications

Shanzhiside methyl ester is a white crystalline powder.[2] Key chemical and physical properties are summarized below for quick reference.



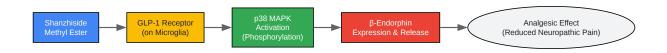
Property	Value	Source(s)
CAS Number	64421-28-9	[2][4][5]
Molecular Formula	C17H26O11	[1][4][5]
Molecular Weight	406.38 g/mol	[5]
IUPAC Name	methyl (1S,4aS,5R,7S,7aS)-5,7- dihydroxy-7-methyl-1- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 4a,5,6,7a-tetrahydro-1H- cyclopenta[c]pyran-4- carboxylate	[4][5]
Synonyms	Shanzhiside methylester, (1S)-1α-(β-D- Glucopyranosyloxy)-1,4aα,5,6, 7,7aα-hexahydro-5α,7α- dihydroxy-7β- methylcyclopenta[c]pyran-4- carboxylic acid methyl ester	[4][5]
Purity	≥98%	[1]
Melting Point	90°C (decomposes)	[4]
Solubility	Soluble in methanol, ethanol, and water.[2] Slightly soluble in DMSO.	[4]
Storage	Store at -20°C.	

Biological Activity and Mechanism of Action

The primary therapeutic potential of **Shanzhiside methyl ester** lies in its analgesic effects on neuropathic pain.[1][3] Research indicates that it does not induce tolerance to its anti-allodynic effects, a significant advantage over traditional opioid analgesics.[3]



The mechanism of action is centered on its function as a GLP-1 receptor agonist.[1][2][3][4] The binding of **Shanzhiside methyl ester** to GLP-1 receptors on spinal microglia initiates a downstream signaling cascade. This cascade involves the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[1] Activated p38 MAPK, in turn, stimulates the expression and release of β -endorphin from microglia.[1] This endogenously produced opioid peptide then acts on μ -opioid receptors to produce an analgesic effect, reducing neuropathic pain symptoms such as mechanical allodynia.[1]



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Signaling pathway of **Shanzhiside methyl ester** in microglia.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the bioactivity of **Shanzhiside methyl ester**.

Protocol 1: Primary Microglia Culture from Neonatal Rat Pups

This protocol is essential for in vitro studies on the direct effects of **Shanzhiside methyl ester** on microglia.

- Neonatal rat pups (P1-P2)
- DMEM with 10% FBS
- Trypsin/EDTA (0.05%/0.02%)
- Poly-D-lysine coated T-75 flasks and 24-well plates
- Orbital shaker



- Tissue Dissociation: Euthanize neonatal rat pups and dissect cortical tissue in a sterile environment. Mince the tissue and incubate in trypsin/EDTA solution for 8-10 minutes at 37°C for enzymatic disaggregation.[6]
- Cell Suspension: Neutralize the trypsin with an equal volume of DMEM containing 10% FBS.
 Gently triturate the tissue to obtain a single-cell suspension.[6]
- Mixed Glial Culture: Centrifuge the cell suspension at approximately 200 x g for 5-8 minutes.
 [6] Resuspend the pellet in DMEM with 10% FBS and plate in poly-D-lysine coated T-75 flasks. Culture for 10-14 days at 37°C in a 5% CO₂ incubator, allowing astrocytes to form a confluent monolayer with microglia growing on top.[2]
- Microglia Isolation: Once the mixed glial culture is confluent, detach the microglia by shaking the flasks on an orbital shaker at 180-240 rpm for 1.5-2 hours at 37°C.[4][6]
- Plating: Collect the supernatant containing the detached microglia. Centrifuge, resuspend the pellet in fresh media, and plate at a desired density (e.g., 5 x 10⁴ cells/cm²) in poly-D-lysine coated plates for subsequent experiments.[2]

Protocol 2: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation) and Drug Administration

This in vivo model is crucial for evaluating the analgesic efficacy of **Shanzhiside methyl ester**.

- Adult male Sprague-Dawley rats (200-250 g)
- Anesthetics (e.g., sodium pentobarbital or isoflurane)
- 6-0 silk sutures
- Shanzhiside methyl ester dissolved in sterile saline
- Intrathecal injection needle (e.g., 30G)



- Spinal Nerve Ligation (SNL) Surgery: Anesthetize the rat. Make an incision to expose the L4
 and L5 spinal nerves. Tightly ligate the L5 spinal nerve with a 6-0 silk suture.[6] Close the
 incision in layers. Sham-operated animals undergo the same procedure without nerve
 ligation.
- Intrathecal Injection: For drug administration, anesthetize the rat. Insert a 30G needle between the L5 and L6 vertebrae until a tail-flick response is observed, indicating entry into the intrathecal space. Inject a small volume (typically 10-20 μL) of the Shanzhiside methyl ester solution or vehicle (saline).[7][8]
- Behavioral Testing (Mechanical Allodynia): Assess pain behavior using von Frey filaments at baseline and various time points post-injection. Apply filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.

Protocol 3: Western Blot for p38 MAPK Phosphorylation

This assay quantifies the activation of the p38 MAPK pathway in microglia following treatment with **Shanzhiside methyl ester**.

- · Cultured primary microglia
- Shanzhiside methyl ester
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane
- Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK



- HRP-conjugated secondary antibody
- ECL substrate

- Cell Treatment and Lysis: Treat cultured microglia with various concentrations of Shanzhiside methyl ester for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
- Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize the phospho-p38 signal.

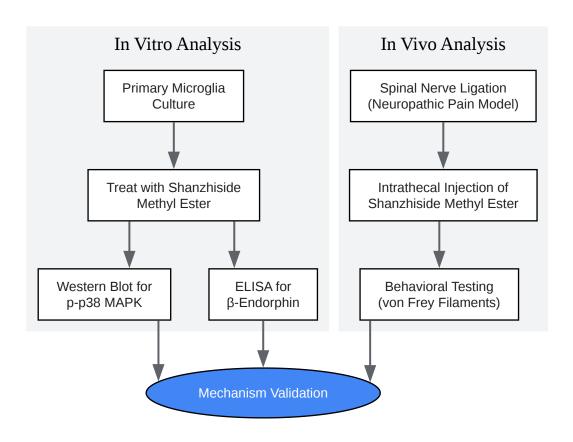
Protocol 4: β-Endorphin Quantification by ELISA

This protocol measures the release of β -endorphin from microglia into the culture supernatant.

- Supernatant from cultured primary microglia treated with Shanzhiside methyl ester
- Commercially available β-Endorphin ELISA kit (e.g., Mouse Beta Endorphin ELISA Kit)
- Microplate reader



- Sample Collection: Collect the culture supernatant from microglia treated with Shanzhiside methyl ester or vehicle. Centrifuge to remove any cellular debris.
- ELISA Assay: Perform the ELISA according to the manufacturer's instructions.[9][10] This
 typically involves adding standards and samples to a microplate pre-coated with a βendorphin capture antibody, followed by the addition of a detection antibody and a substrate
 for color development.
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[11]
- Quantification: Calculate the concentration of β-endorphin in the samples by comparing their absorbance to the standard curve generated from the provided standards.



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